Bnps-skatole

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bnps-skatole can be synthesized through a multi-step chemical process. The preparation involves the reaction of 3-methylindole with bromine to form 3-bromo-3-methylindole. This intermediate is then reacted with 2-nitrophenylsulfenyl chloride to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors, controlled temperature, and pressure conditions, and the use of solvents like chloroform to dissolve the intermediates and final product .

Análisis De Reacciones Químicas

Types of Reactions: Bnps-skatole primarily undergoes oxidative halogenation reactions. It is used to cleave peptide bonds at tryptophan residues in proteins. The cleavage occurs through the formation of a sulfenyl intermediate, which then reacts with the peptide bond .

Common Reagents and Conditions:

Oxidative Halogenation: this compound reacts with peptides in the presence of acetic acid and phenol.

Solvent Extraction: Excess this compound can be extracted using ethyl acetate, and the resulting aqueous phase can be freeze-dried or evaporated.

Major Products Formed: The major products formed from the reaction of this compound with peptides are cleaved peptide fragments with C-terminal lactones. These fragments can be further analyzed and sequenced using chromatographic methods .

Aplicaciones Científicas De Investigación

Applications in Scientific Research

-

Peptide Mapping and Sequencing

- Bnps-skatole is extensively used in peptide mapping to generate specific protein fragments suitable for structural analysis.

- It allows for the identification of protein domains involved in biological functions, facilitating the study of protein-protein interactions.

-

Protein Characterization

- In a comparative study involving bovine beta-lactoglobulin, this compound demonstrated a hydrolysis yield of 67.4% when used under optimal conditions (88% acetic acid at 47°C for 60 minutes) .

- The cleavage products were characterized using techniques such as mass spectrometry and high-performance liquid chromatography, confirming the specificity and efficiency of this compound in generating distinct peptide fragments.

-

Therapeutic Development

- The compound plays a crucial role in the development of therapeutic peptides by enabling the modification of protein structures to enhance their biological activity.

- It has been utilized in studies focusing on insulin-like growth factor binding and fatty acid binding proteins, showcasing its relevance in medical research .

-

Industrial Applications

- This compound is employed in quality control processes for biopharmaceuticals, ensuring the integrity and efficacy of peptide-based products.

- Its specificity for tryptophanyl bonds makes it a preferred choice over other reagents like cyanogen bromide or hydroxylamine, which target different residues .

Case Studies

Case Study 1: Cleavage of Bovine Beta-Lactoglobulin

- A study conducted on bovine beta-lactoglobulin using this compound evaluated various hydrolytic procedures. The results indicated that using acetic acid significantly improved the yield and specificity of peptide cleavage .

Case Study 2: Oxidation of Tryptophan-Containing Peptides

Mecanismo De Acción

Bnps-skatole exerts its effects through the selective cleavage of tryptophanyl peptide bonds. The mechanism involves the formation of a sulfenyl intermediate, which reacts with the peptide bond, leading to the cleavage of the bond and the formation of peptide fragments . The molecular targets of this compound are the tryptophan residues in proteins, and the cleavage occurs specifically at these sites .

Comparación Con Compuestos Similares

N-bromosuccinimide: Another reagent used for the selective cleavage of peptide bonds at tryptophan residues.

Cyanogen bromide: Used for cleavage at methionine residues.

Hydroxylamine: Used for cleavage at asparaginyl-glycyl bonds.

Uniqueness of Bnps-skatole: this compound is unique in its high specificity for tryptophanyl peptide bonds and its ability to produce large peptide fragments suitable for sequencing and structural studies. This specificity makes it a valuable tool in protein chemistry and biochemistry .

Actividad Biológica

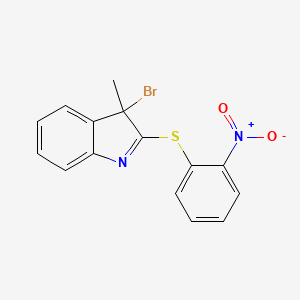

Bnps-skatole, chemically known as 3-Bromo-3-methyl-2-(2-nitrophenylthio)-3H-indole, is a bromoindole compound that has garnered attention for its unique biological activity, particularly in the cleavage of peptide bonds at tryptophan residues. This compound plays an essential role in biochemical reactions and has applications in various fields, including biochemistry, molecular biology, and pharmaceuticals.

Target and Mode of Action

This compound specifically targets tryptophan-containing proteins , cleaving the peptide bonds following tryptophan residues. The mechanism involves the formation of a sulfenyl intermediate that reacts with the peptide bond, leading to cleavage. This reaction is facilitated by the mild oxidizing properties of this compound, which selectively attacks tryptophan sites in proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cleavage of tryptophanyl peptide bonds, which can significantly influence cellular processes such as:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

By altering the function and localization of proteins, this compound can impact various cellular activities .

Cellular Effects

The cleavage of tryptophan-containing proteins by this compound can lead to:

- Changes in protein function

- Altered localization within cells

- Modifications in cellular signaling and metabolic pathways

These effects underscore the compound's potential utility in studying protein dynamics and interactions .

Research Applications

This compound has a wide range of applications in scientific research:

- Peptide Mapping : It aids in the structural analysis of proteins by facilitating peptide mapping and sequencing.

- Protein-Protein Interactions : The compound is employed to study interactions between proteins and identify functional domains.

- Therapeutic Development : It is utilized in developing therapeutic peptides and understanding protein-based drugs .

Study on Protein Digestion

A significant study demonstrated that this compound effectively cleaves σA, a bacterial sigma factor, into two fragments. The digestion was performed under controlled conditions (2 mg/ml this compound in 70% acetic acid at 37 °C for 24–48 hours). The resulting fragments were analyzed using SDS-PAGE, revealing insights into protein structure and interactions .

Comparative Studies on Cleavage Efficiency

Research comparing various hydrolytic procedures highlighted that this compound could cleave bovine lactoglobulin efficiently. The study found that solvent composition influenced the yields of cleavage products, indicating the importance of optimizing reaction conditions for desired outcomes .

Influence on Emulsification Properties

Another investigation explored how this compound treatment affected the emulsification properties of protein hydrolysates. The study concluded that larger hydrophobic peptides produced through this compound digestion contributed to improved emulsification characteristics .

Summary of Biological Activities and Applications of this compound

| Application Area | Description |

|---|---|

| Peptide Mapping | Facilitates structural analysis and sequencing of proteins |

| Protein Interactions | Helps identify functional domains involved in biological functions |

| Therapeutic Development | Used in developing peptide-based drugs |

| Emulsification Studies | Enhances emulsification properties of protein hydrolysates |

Cleavage Efficiency Comparison

| Study | Protein Target | Cleavage Method | Yield/Effectiveness |

|---|---|---|---|

| Study on σA | σA (Bacterial Sigma Factor) | This compound digestion | Effective cleavage observed |

| Comparative Study | Bovine Lactoglobulin | Various hydrolytic procedures | High efficiency with optimized conditions |

Propiedades

IUPAC Name |

3-bromo-3-methyl-2-(2-nitrophenyl)sulfanylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-15(16)10-6-2-3-7-11(10)17-14(15)21-13-9-5-4-8-12(13)18(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTVQNYQYUTQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N=C1SC3=CC=CC=C3[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951447 | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27933-36-4, 28805-72-3 | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27933-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bnps-skatole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027933364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27933-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: BNPS-skatole acts as a mild oxidizing agent, specifically targeting the indole ring of tryptophan residues. [] This oxidation leads to the formation of an oxindole derivative, ultimately resulting in the cleavage of the peptide bond at the C-terminal side of the tryptophan residue. [, ]

ANone: this compound treatment generates protein fragments, facilitating analysis of protein structure and function. [, ] For example, it has been used to study the role of specific protein regions in biological activities like encephalitogenic activity [], insulin-like growth factor binding [], and fatty acid binding. []

ANone: The molecular formula of this compound is C15H11BrN2O2S, and its molecular weight is 375.25 g/mol. []

ANone: Yes, research provides chromatographic and spectroscopic data for this compound, including details crucial for verifying its purity. [] This information is essential for researchers to ensure the reagent's quality and efficacy in their experiments.

ANone: Yes, the yield of tryptophan cleavage by this compound is significantly influenced by factors like the reagent's purity, solvent composition, and reaction time. [, ] Researchers need to carefully optimize reaction conditions to achieve efficient and specific cleavage.

ANone: The reaction mechanism involves the oxidation of the tryptophan indole ring to form an oxindole derivative. This destabilizes the adjacent peptide bond, leading to its hydrolysis. [, ]

ANone: While primarily targeting tryptophan, this compound can also cleave, albeit less efficiently, at tyrosine and histidine residues, especially under harsher reaction conditions. [, ] This potential for side reactions necessitates careful optimization and control of reaction conditions.

ANone: this compound serves as a valuable tool for:

- Peptide mapping: Generating specific protein fragments for structural analysis and identification. [, , ]

- Protein sequencing: Producing peptides suitable for solid-phase microsequencing techniques. []

- Structure-function studies: Investigating the role of specific protein domains by selectively cleaving at tryptophan residues. [, , ]

- Production of semisynthetic proteins: Generating protein fragments that can be used to synthesize modified proteins with altered properties. []

ANone: While the provided research doesn't explicitly mention computational studies on this compound itself, its application in understanding protein structure and function indirectly benefits from computational tools. [, ] For instance, peptide mapping data generated using this compound can be analyzed using computational methods to predict protein structure and function.

ANone: The provided research primarily focuses on the use of this compound as a biochemical tool for in vitro protein analysis. Information regarding its stability and formulation for in vivo applications, safety profile, pharmacokinetics, and other related aspects is not covered in these studies.

ANone: While specific historical milestones aren't outlined in the provided research, its consistent use across various studies highlights its enduring value as a tool in protein chemistry. The development of this compound as a tryptophan-specific cleavage agent represents a significant milestone in the field, enabling researchers to probe protein structure and function with enhanced precision. [, , , ]

ANone: this compound's utility extends to diverse research areas, including:

- Biochemistry: Understanding protein structure-function relationships. [, , ]

- Immunology: Studying the antigenic determinants of proteins like myelin basic protein. [, ]

- Molecular Biology: Investigating the structure and function of proteins involved in various cellular processes, such as ribosome function. []

- Medicine: Characterizing amyloid fibril proteins associated with diseases like amyloidosis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.